molecular formula C18H12N2O4 B1219868 1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione

1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B1219868
M. Wt: 320.3 g/mol
InChI Key: URWBQCGXPJSAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione is a natural product found in Hyrtios erectus and Hyrtios with data available.

Scientific Research Applications

Chemical Characterization and Isolation

1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione has been identified as a bisindole alkaloid isolated from the marine sponge Smenospongia sp. This compound was part of a study focusing on marine natural products, highlighting its relevance in the field of marine biology and organic chemistry (McKay et al., 2002).

Synthesis Techniques

In a study exploring regiospecific synthesis, derivatives of 1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione were synthesized from cyclocondensation reactions, showcasing the compound's role in synthetic organic chemistry (Martins et al., 2005).

Crystal Structure Analysis

Research involving the crystal structure of a co-crystal containing 1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione derivatives provides insights into the molecular and crystal structure of such compounds, useful in crystallography and materials science (Percino et al., 2007).

Photochromic Properties

Studies investigating the photochromic properties of similar derivatives, such as 1,2-bis(4,5-dihydrofuran-3-yl)ethane-1,2-dione, contribute to our understanding of these compounds in photochemistry and material sciences (Effenberger et al., 1991).

Palladium-Catalyzed Synthesis

Palladium-catalyzed heteroannulation methods have been employed to synthesize derivatives of 1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione, demonstrating its application in complex organic syntheses (Blair & Sperry, 2013).

Mass Spectrometry Analysis

Mass fragmentation studies of 1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione derivatives have provided insights into the compound's structure and behavior under ionization, relevant in analytical chemistry (Percino et al., 2007).

Optical Properties

The optical properties of various ethane-1,2-diones, including derivatives of 1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione, have been studied, contributing to fields like optical materials science (Lukes et al., 2003).

properties

Product Name

1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

1,2-bis(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C18H12N2O4/c21-9-1-3-15-11(5-9)13(7-19-15)17(23)18(24)14-8-20-16-4-2-10(22)6-12(14)16/h1-8,19-22H

InChI Key

URWBQCGXPJSAQI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=CN2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)O

synonyms

hyrtiosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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